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Compound of Interest

Compound Name: Sodium hydrogen ferric dtpa

CAS No.: 12389-75-2

Cat. No.: B1401466

Get Quote

A Cost-Benefit & Performance Analysis for Formulation Scientists

Executive Summary
Sodium Iron EDTA (NaFeDTPA) represents a high-performance alternative to traditional iron

salts (Ferrous Sulfate, Ferrous Fumarate) specifically engineered for phytate-rich food

matrices. While its raw material cost is approximately 6-8x higher than Ferrous Sulfate, its

superior bioavailability (2-3x higher in restrictive diets) and stability profile allow for lower

dosage requirements and extended shelf life in difficult vehicles like soy sauce, wheat flour, and

peptide-rich beverages.

Verdict: NaFeDTPA is the optimal choice for high-value functional foods or staple fortification in

populations with high-phytate diets where sensory neutrality is critical. It is less suitable for low-

cost, low-phytate applications where Ferrous Sulfate remains the economic standard.

Mechanistic Foundation: The Chelation Advantage
The primary failure mode of standard iron fortificants (e.g.,
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) is the rapid dissociation of free iron ions (

) in the gastric environment. These ions react with dietary inhibitors—specifically phytates
(inositol hexaphosphate) found in cereals and legumes—to form insoluble, non-absorbable
complexes.

NaFeDTPA Mechanism: The iron in NaFeDTPA is chelated by the EDTA ligand. This ring

structure protects the

ion from precipitating with phytates or polyphenols in the stomach (

) and the duodenum (

). The iron is only released at the brush border of the enterocyte for absorption, or the entire
complex is absorbed via paracellular pathways.

Diagram 1: Mechanism of Action (Phytate Protection)
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Caption: NaFeDTPA prevents the formation of insoluble iron-phytate complexes, preserving

bioavailability in the duodenum.
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Comparative Performance Analysis
Bioavailability Metrics (Relative Bioavailability Value -
RBV)
The following data aggregates multiple human and in vitro studies comparing absorption rates

in inhibitory (high-phytate) meals.

Fortificant
RBV (vs. FeSO4 =
100)

Interaction with
Phytates

Interaction with
Polyphenols

Ferrous Sulfate 100 (Baseline) High Inhibition
High Inhibition

(Black/Blue color)

Ferrous Fumarate 90 - 100 High Inhibition Moderate Inhibition

NaFeDTPA 200 - 300
Protected (Low

Inhibition)

Protected (No Color

Change)

Electrolytic Iron 50 - 60 Moderate Inhibition Low Inhibition

Key Insight: In a standard corn or wheat-based diet (high phytate), 5 mg of iron from

NaFeDTPA delivers the equivalent absorbed iron of 10-15 mg from Ferrous Sulfate.

Sensory & Stability Profile
Oxidation: NaFeDTPA is chemically stable and does not promote lipid oxidation (rancidity) in

stored flours as aggressively as FeSO4.

Color: It prevents the "greying" of chocolate or fruit-based products caused by iron-

polyphenol reactions.

Taste: It lacks the strong metallic aftertaste of soluble iron salts, though it can impart a slight

savory/salty note at high concentrations.

Economic Analysis: The "Effective Iron" Cost Model
While the procurement cost of NaFeDTPA is high, the Cost per Unit of Absorbed Iron reveals its

true value in specific applications.
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Assumptions:

FeSO4 Cost: ~$1.50 / kg (approx)

NaFeDTPA Cost: ~$12.00 / kg (approx)

Target: Deliver 1 mg of absorbed iron in a high-phytate meal.

Parameter Ferrous Sulfate NaFeDTPA

Iron Content (%) ~32% ~13%

Bioavailability (High Phytate) ~2% ~6%

Total Compound Needed to

Absorb 1mg Fe
156 mg 128 mg

Relative Cost Efficiency Baseline ~4x Cost Premium

Conclusion: NaFeDTPA remains more expensive even after adjusting for bioavailability.

However, this premium is justified when:

Sensory failure with FeSO4 leads to product rejection (e.g., color change in soy sauce).

Regulatory limits prevent adding the high mass volume of FeSO4 required to overcome

inhibition.

Experimental Validation: The Caco-2 Cell Bioassay
To validate the efficacy of NaFeDTPA in your specific food matrix, use the Caco-2 Cell Ferritin

Formation Bioassay. This is the industry-standard in vitro model that correlates highly with

human absorption.

Diagram 2: Caco-2 Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Prep
(Food + Fortificant)

2. Gastric Digestion
(Pepsin, pH 2, 1hr)

3. Intestinal Digestion
(Pancreatin/Bile, pH 7)

4. Caco-2 Monolayer
Exposure (24 hrs)

 Iron Uptake

5. Cell Lysis &
Protein Extraction

6. Ferritin Quantification
(ng ferritin / mg protein)

Click to download full resolution via product page

Caption: Step-by-step workflow for the Caco-2 bioavailability assay, measuring ferritin as a

proxy for iron absorption.[1][2]

Detailed Protocol Steps:
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Digestion (Gastric): Incubate 1g of lyophilized food sample with pepsin at pH 2.0 for 60

minutes at 37°C on a rocking shaker.

Digestion (Intestinal): Adjust pH to 6.0. Add pancreatin/bile extract.[2][3]

Exposure: Apply the digestate to a differentiated Caco-2 cell monolayer (grown for 14 days

post-confluence) using a dialysis membrane (15 kDa cutoff) to simulate the mucus layer.

Harvest: After 24 hours, wash cells, lyse, and measure intracellular ferritin using an

immunoradiometric assay or ELISA.

Normalization: Normalize ferritin values to total cell protein. High ferritin indicates high iron

bioavailability.

Regulatory & Safety Considerations
JECFA Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has

established an Acceptable Daily Intake (ADI) for EDTA of 2.5 mg/kg body weight.

Implication: This ADI limits the use of NaFeDTPA in foods for very young children (who have

low body weight). For general population fortification, the iron levels required (e.g.,

10mg/day) generally keep EDTA exposure well within safe limits.

Labeling: Must be labeled as "Sodium Iron EDTA" or "Ferric Sodium EDTA."
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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